molecular formula C6H11F3N2O B1467785 2,2,2-trifluoro-N-(3-(methylamino)propyl)acetamide CAS No. 124219-33-6

2,2,2-trifluoro-N-(3-(methylamino)propyl)acetamide

Cat. No. B1467785
M. Wt: 184.16 g/mol
InChI Key: IRLNRMCHBNJKPC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-(methylamino)propyl)acetamide, also known as TFA-3MPA, is a synthetic compound. It has a molecular formula of C6H11F3N2O and an average mass of 184.160 Da .


Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoro-N-(3-(methylamino)propyl)acetamide consists of six carbon atoms, eleven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2,2,2-trifluoroacetamide derivatives have been extensively studied in the context of chemical synthesis, showcasing their reactivity in forming condensed oxo-s-triazines and condensed s-triazoles, indicating their potential in the creation of complex molecular structures (Reimlinge, Billiau, & Lingier, 1976).
  • The compound has been used in the synthesis of α-trifluoromethylamines, highlighting its role in the creation of biologically active compounds and its utility in radical additions (Gagosz & Zard, 2006).
  • Studies have explored its reactions with alkenes and dienes, leading to various products, which points to its versatility in organic synthesis (Shainyan et al., 2015).

Material and Structural Chemistry

  • The compound is utilized in the synthesis of ionic liquids with fluorosulfonyl derivatives, playing a crucial role in understanding the physical properties of these materials (Gouveia et al., 2017).
  • It's used in the preparation of chelate N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and its coordination chemistry, highlighting its importance in understanding molecular interactions and stereochemistry (Negrebetsky et al., 2008).

Medicinal Chemistry and Pharmacology

  • The structural analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, revealing potential anticonvulsant activities, underscores its significance in drug design and pharmacological studies (Camerman et al., 2005).
  • It's involved in the synthesis of lamotrigine analogs and their evaluation as antibacterial agents, indicating its contribution to developing novel therapeutic agents (Alharbi & Alshammari, 2019).

properties

IUPAC Name

2,2,2-trifluoro-N-[3-(methylamino)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O/c1-10-3-2-4-11-5(12)6(7,8)9/h10H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLNRMCHBNJKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(3-(methylamino)propyl)acetamide

Synthesis routes and methods I

Procedure details

N-Methyl-1,3-diaminopropane (50 g, 0.56 mol) was dissolved in 200 mL acetonitrile followed by addition of ethyl trifluoroacetate (154 ml, 1.28 mol). The reaction mixture was stirred overnight at 85° C. The solvent was then removed in vacuo to yield the depicted product as a brown oil (101 g, 98.5%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
154 mL
Type
reactant
Reaction Step Two
Yield
98.5%

Synthesis routes and methods II

Procedure details

Ethyl trifluoroacetate [383-63-1] (7.5 mL, 62.9 mmol) was slowly added to an ambient temperature solution of N1-methylpropane-1,3-diamine [6291-84-5] (6.5 mL, 62.8 mmol) in anhydrous THF (100 mL) then allowed to stir, under N2 blanket for 17 h. The reaction solution was then evaporated to provide 12.3 g of clear colorless liquid. LRMS (ESI) m/z 185.1 [(M+H)]+, calc'd for C6H11F3N2O: 184.16.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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